molecular formula C25H26N2O5S B3445145 N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No. B3445145
M. Wt: 466.6 g/mol
InChI Key: FNXHCIFIPIIEFY-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C17H18N2O3S . It belongs to the class of nitrogen-containing heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C17H18N2O3S. It contains an isoquinoline group, which is a type of nitrogen-containing heterocycle .

Scientific Research Applications

Green Chemistry Applications

The compound has been used in the development of eco-friendly reactions . An efficient and stereoselective synthesis of novel 3,4-dihydro-2 (1 H )-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals using PEG-400 as an inexpensive, easy to handle, non-toxic and recyclable reaction medium .

Antiproliferative Activity

The sulfonamide group in the compound has been substituted for structurally similar amino sulfonic esters, and has shown well antiproliferative activity in vivo and in vitro according to the biological isostere principles .

Synthesis of Quinoline Sulfonamide Derivatives

A small series of novel quinoline sulfonamide derivatives was synthesized, and their structure of the target compounds were confirmed by 1H NMR and MS . The screening of the news target compounds’ in vitro cytotoxic activities against tumor cell lines by the MTT method was performed .

Biological and Therapeutic Properties

Quinazoline-based heterocycles and their hydrated congeners have been reported to possess diverse biological and therapeutic properties such as inhibition of the epidermal growth factor (EGF) receptors of tyrosine kinase, analgesic, anticancer, anti-inflammatory, antidiuretic, anticonvulsant and anti-Alzheimer activities .

Antioxidant and Antimicrobial Evaluation

Biological evaluation of the synthesized 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, including antioxidant activity on DPPH free radical and antimicrobial activity on a wide range of Gram-negative, Gram-positive bacterial, and fungal species, was done .

Drug Discovery and Optimization

Quinazoline and quinazolinone derivatives and nitrogen-containing heterocycles have received significant attention due to their widely and distinct biopharmaceutical activities . Quinazolines and quinazolinones are considered as noteworthy chemical for the synthesis of diverse physiological significance and pharmacological utilized molecules .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-31-21-11-13-22(14-12-21)33(29,30)27(23-9-5-6-10-24(23)32-2)18-25(28)26-16-15-19-7-3-4-8-20(19)17-26/h3-14H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXHCIFIPIIEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
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N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Reactant of Route 6
N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

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